molecular formula C2H7N5O4 B12647455 Amidinourea nitrate CAS No. 31516-52-6

Amidinourea nitrate

Cat. No.: B12647455
CAS No.: 31516-52-6
M. Wt: 165.11 g/mol
InChI Key: IZZMCZQTOXJJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidinourea nitrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications It is a derivative of amidinourea, which is known for its biological activities and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amidinourea nitrate typically involves the reaction of amidinourea with nitric acid. The process is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{Amidinourea} + \text{HNO}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Amidinourea nitrate can undergo various chemical reactions, including:

    Oxidation: The nitrate component can participate in oxidation reactions, potentially forming nitrogen oxides.

    Reduction: Under certain conditions, this compound can be reduced to form different nitrogen-containing compounds.

    Substitution: The amidinourea moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrogen oxides, while reduction could produce amines or other nitrogenous compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of amidinourea nitrate involves its interaction with molecular targets and pathways within biological systems. For instance, amidinourea derivatives have been shown to inhibit the replication of herpes simplex viruses by interfering with the early stages of the viral replication cycle . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

    Amidinourea: The parent compound, known for its biological activities.

    Guanidine: Another nitrogen-containing compound with similar reactivity.

    Nitroguanidine: A compound with both nitrate and guanidine functionalities, used in explosives and propellants.

Uniqueness: Amidinourea nitrate stands out due to its combined properties of amidinourea and nitrate. This combination enhances its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activities make it a versatile compound for research and industrial use.

Properties

CAS No.

31516-52-6

Molecular Formula

C2H7N5O4

Molecular Weight

165.11 g/mol

IUPAC Name

diaminomethylideneurea;nitric acid

InChI

InChI=1S/C2H6N4O.HNO3/c3-1(4)6-2(5)7;2-1(3)4/h(H6,3,4,5,6,7);(H,2,3,4)

InChI Key

IZZMCZQTOXJJLZ-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)N)(N)N.[N+](=O)(O)[O-]

Related CAS

7526-21-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.